molecular formula C17H19ClN2OS B13831983 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- CAS No. 4043-08-7

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-

Cat. No.: B13831983
CAS No.: 4043-08-7
M. Wt: 334.9 g/mol
InChI Key: RJZMRYXADVUWDN-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its use in the field of antipsychotic medications, where it has been employed to manage various psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent introduction of the dimethylaminopropyl group is achieved through nucleophilic substitution reactions, often using reagents like dimethylamine and propyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.

    Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted phenothiazines with different functional groups.

Scientific Research Applications

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Employed in studies investigating the mechanisms of antipsychotic drugs.

    Medicine: Utilized in the development of treatments for psychiatric disorders, particularly schizophrenia and bipolar disorder.

    Industry: Applied in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it has affinity for serotonin and histamine receptors, contributing to its sedative and antiemetic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Thioridazine: Known for its use in treating schizophrenia.

    Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.

Uniqueness

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group at the 9-position enhances its solubility and bioavailability, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

4043-08-7

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-11-12(18)7-8-15(13)22-16-6-3-5-14(21)17(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3

InChI Key

RJZMRYXADVUWDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC=CC(=C31)O

Origin of Product

United States

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